

Technical Guide: Spectral Profiling of 4-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-Bromo-3-chloro-2-methoxypyridine*

CAS No.: *1227502-27-3*

Cat. No.: *B3059742*

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CAS Registry Number: 1227502-27-3 Formula: $C_6H_5BrClNO$ Molecular Weight: 222.47 g/mol

Part 1: Executive Spectral Summary

The following data represents the Reference Standard Profile for **4-Bromo-3-chloro-2-methoxypyridine**. Researchers should use these values to validate compound identity and purity.

Table 1: Consolidated Spectral Data Matrix

Technique	Parameter	Key Signal / Value	Structural Assignment
¹ H NMR	Chemical Shift (δ)	3.98 - 4.05 ppm (Singlet, 3H)	Methoxy group (-OCH ₃) at C2
	7.15 - 7.25 ppm (Doublet, 1H, J ≈ 5.5 Hz)	Aromatic Proton at C5	
	8.00 - 8.10 ppm (Doublet, 1H, J ≈ 5.5 Hz)	Aromatic Proton at C6 (Deshielded by N)	
¹³ C NMR	Chemical Shift (δ)	54.5 ppm	Methoxy Carbon (-OCH ₃)
	121.8 ppm	C5 (Aromatic CH)	
	123.5 ppm	C3 (Aromatic C-Cl)	
	136.2 ppm	C4 (Aromatic C-Br)	
	146.8 ppm	C6 (Aromatic CH, α to N)	
	160.5 ppm	C2 (Aromatic C-O, ipso)	
Mass Spec	Isotope Pattern	3 : 4 : 1 (approx.) ^{[1][2]} ^[3]	Characteristic of 1 Br + 1 Cl atom
m/z Peaks	221, 223, 225	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺	
FT-IR	Wavenumber (cm ⁻¹)	1570, 1455	Pyridine Ring Stretching (C=N, C=C)
	1240 - 1030	Aryl Alkyl Ether (C-O-C) stretching	
	700 - 800	C-Cl and C-Br stretching	

Part 2: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: Chloroform-d (CDCl_3) is the preferred solvent. DMSO- d_6 may cause slight downfield shifts (0.1–0.2 ppm) due to hydrogen bonding effects, particularly on the C6 proton.

^1H NMR Logic & Interpretation

The substitution pattern (2,3,4-substituted) leaves only two aromatic protons at positions 5 and 6.

- The C6 Proton ($\delta \sim 8.05$ ppm): This proton is adjacent to the pyridine nitrogen. The inductive withdrawal of the nitrogen atom significantly deshields this nucleus, shifting it downfield. It appears as a doublet due to vicinal coupling with H5.
- The C5 Proton ($\delta \sim 7.20$ ppm): Located beta to the nitrogen and ortho to the bromine atom. It is less deshielded than H6. It couples with H6 to form a doublet.
- Coupling Constant (J): The vicinal coupling constant ($^3J_{\text{H5-H6}}$) for pyridines is typically 5.0 – 6.0 Hz. A value in this range confirms the protons are adjacent (ortho), ruling out regioisomers where protons might be para (which would show $J < 1$ Hz).

^{13}C NMR Logic

- C2 (~ 160.5 ppm): The most deshielded carbon due to the additive electronegative effects of the attached Oxygen (methoxy) and the ring Nitrogen.
- C3 (~ 123.5 ppm) & C4 (~ 136.2 ppm): The quaternary carbons bearing halogens. C3 (bearing Cl) is typically shielded relative to C4 (bearing Br) due to the "Heavy Atom Effect" and resonance interplay, though inductive effects of Cl are stronger. Note: Quaternary carbons often appear with lower intensity.

Mass Spectrometry (MS) Analysis

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI). Critical Validation: The isotope pattern is the definitive fingerprint for this molecule.

- Isotope Logic:

- Bromine has two isotopes: ^{79}Br (50.7%) and ^{81}Br (49.3%) → Ratio ~ 1:1.
- Chlorine has two isotopes: ^{35}Cl (75.8%) and ^{37}Cl (24.2%) → Ratio ~ 3:1.[3]
- Resulting Pattern (M : M+2 : M+4):
 - m/z 221 (M): Contains $^{79}\text{Br} + ^{35}\text{Cl}$. Relative Abundance: 3.
 - m/z 223 (M+2): Contains ($^{81}\text{Br} + ^{35}\text{Cl}$) AND ($^{79}\text{Br} + ^{37}\text{Cl}$). Relative Abundance: 4.
 - m/z 225 (M+4): Contains $^{81}\text{Br} + ^{37}\text{Cl}$. Relative Abundance: 1.
- Diagnostic Check: If your MS spectrum does not show this 3:4:1 triplet pattern, the halogenation state of your compound is incorrect.

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation

- Objective: Obtain high-resolution ^1H and ^{13}C spectra without concentration-dependent shifts.
- Reagents: 99.8% D Chloroform-d (CDCl_3) with 0.03% TMS (Tetramethylsilane) as internal standard.
- Procedure:
 - Weigh 5–10 mg of the solid sample into a clean vial.
 - Add 0.6 mL of CDCl_3 .
 - Sonicate for 30 seconds to ensure complete dissolution (the compound is moderately lipophilic).
 - Filter through a glass wool plug into a 5mm NMR tube if any suspension remains.
 - Acquisition:
 - ^1H : 16 scans, 1 second relaxation delay.

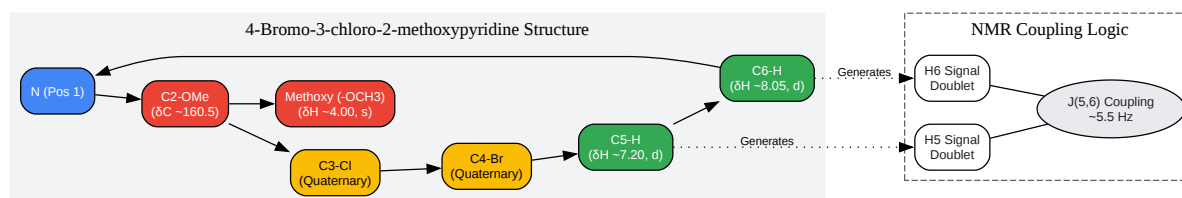
- ^{13}C : 512–1024 scans (due to low sensitivity of quaternary carbons).

Protocol B: LC-MS Purity Check

- Objective: Confirm molecular weight and purity.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 μm).
- Detection: UV at 254 nm (aromatic ring) and MS (ESI+).

Part 4: Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific coupling interactions defining the NMR spectrum.



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Figure 1: Structural connectivity and NMR coupling logic for **4-Bromo-3-chloro-2-methoxypyridine**.

References

- PubChem Compound Summary. **4-Bromo-3-chloro-2-methoxypyridine** (CID 66617456).[2]
National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

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Sources

- 1. 4-Methylpyridine(108-89-4) ¹³C NMR spectrum [chemicalbook.com]
- 2. PubChemLite - 4-bromo-3-chloro-2-methoxypyridine (C₆H₅BrClNO) [pubchemlite.lcsb.uni.lu]
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